molecular formula C12H10N2O B086041 4-NITROSODIPHENYLAMINE CAS No. 156-10-5

4-NITROSODIPHENYLAMINE

Cat. No.: B086041
CAS No.: 156-10-5
M. Wt: 198.22 g/mol
InChI Key: OIJHFHYPXWSVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known to be a carcinogenic compound , suggesting that it may interact with cellular DNA or other critical biomolecules.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Nitroso-N-phenylaniline is currently unavailable . Its bioavailability, half-life, and elimination routes remain to be determined.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitroso-N-phenylaniline . For instance, it has been found in air samples taken at industrial sites of tire production , suggesting that occupational exposure could be a significant risk factor. The compound’s stability and activity might also be affected by factors such as temperature, pH, and presence of other chemicals.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 198.2 and a purity of ≥98% . It is sparingly soluble in DMSO at concentrations of 1-10 mg/ml

Cellular Effects

It is known to be a carcinogenic compound , suggesting that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of -20°C and a stability of ≥4 years

Preparation Methods

Synthetic Routes and Reaction Conditions

4-NITROSODIPHENYLAMINE can be synthesized through the nitrosation of diphenylamine. One common method involves the reaction of diphenylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid . The reaction typically occurs under acidic conditions and at a controlled temperature to ensure the formation of the nitroso compound.

Industrial Production Methods

In industrial settings, this compound is produced by mixing aniline, nitrobenzene, and sodium hydroxide. The mixture is heated to 110-120°C and stirred until it becomes a dilute liquid. The temperature is then increased to 120-125°C until the reaction mixture solidifies, indicating the completion of the reaction . The product is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-NITROSODIPHENYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nitroso functional group, which imparts distinct chemical reactivity and biological activity. Its applications in various fields, including organic synthesis and industrial processes, highlight its versatility and importance.

Properties

IUPAC Name

4-nitroso-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJHFHYPXWSVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021031
Record name 4-Nitrosodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-nitrosodiphenylamine appears as green plates with bluish luster or a black powder. (NTP, 1992), Green solid with bluish luster or steel-blue solid; [Merck Index]
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitrosodiphenylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3320
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), SLIGHTLY SOL IN WATER OR PETROLEUM ETHER; FREELY SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-NITROSODIPHENYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000185 [mmHg]
Record name p-Nitrosodiphenylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3320
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

GREEN PLATES WITH BLUISH LUSTER (FROM BENZENE) OR STEEL-BLUE PRISMS OR PLATES (FROM ETHER + WATER), YELLOW LIQUID PLATES, Greenish crystals

CAS No.

156-10-5
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitrosodiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrosodiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrosodiphenylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-nitroso-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrosodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroso-N-phenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROSODIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7052989CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-NITROSODIPHENYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

291 °F (Decomposes) (NTP, 1992), 144-145 °C
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-NITROSODIPHENYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-NITROSODIPHENYLAMINE
Reactant of Route 2
4-NITROSODIPHENYLAMINE
Reactant of Route 3
Reactant of Route 3
4-NITROSODIPHENYLAMINE
Reactant of Route 4
4-NITROSODIPHENYLAMINE
Reactant of Route 5
Reactant of Route 5
4-NITROSODIPHENYLAMINE
Reactant of Route 6
4-NITROSODIPHENYLAMINE
Customer
Q & A

Q1: What is the molecular formula and weight of 4-nitrosodiphenylamine?

A1: The molecular formula of this compound is C12H10N2O, and its molecular weight is 198.22 g/mol. []

Q2: Can you describe the structure of this compound?

A2: this compound consists of two aromatic rings (phenyl groups) linked by a nitrogen atom (forming a diphenylamine moiety). A nitroso group (-N=O) is attached to the para position of one of the phenyl rings. X-ray crystallography studies reveal that the aromatic rings in this compound are planar and form an angle of 56.6°. []

Q3: What are the main methods for synthesizing this compound?

A3: this compound is primarily synthesized through the condensation reaction of aniline and nitrobenzene. This reaction can be facilitated using various catalysts, including phase transfer catalysts and inorganic bases. [, , ] Another approach involves the reaction of diphenylamine with sodium nitrite in an acidic medium. []

Q4: Are there alternative, more environmentally friendly methods for synthesizing this compound?

A4: Yes, researchers are exploring alternative synthesis routes to minimize the use of hazardous chemicals. One such method utilizes urea, aniline, and nitrobenzene to produce this compound in a more sustainable manner. This approach offers several advantages, including a simpler preparation process, higher yield, and reduced environmental impact. []

Q5: How is this compound used in rubber vulcanization?

A5: this compound acts as a vulcanization accelerator in rubber production, speeding up the crosslinking of rubber molecules with sulfur. This process enhances the strength, elasticity, and durability of rubber products. [, ]

Q6: What other industrial applications utilize this compound?

A6: Besides its role in rubber vulcanization, this compound serves as a crucial intermediate in synthesizing various dyes and pharmaceutical compounds. []

Q7: Can you elaborate on the catalytic properties of this compound?

A7: While this compound is primarily known for its role in rubber vulcanization and dye synthesis, research has explored its electrochemical behavior. Studies investigated its electroreduction to 4-aminodiphenylamine in alkaline solutions using various electrode materials. [, ]

Q8: What is the significance of the electroreduction of this compound?

A8: Electroreduction provides a potential alternative method for producing 4-aminodiphenylamine, a valuable compound in various applications. Understanding the electrochemical behavior of this compound under different conditions, including the influence of supporting electrolytes and technological solution components, can lead to the development of more efficient and sustainable synthesis processes. [, , ]

Q9: What are the potential health hazards associated with this compound exposure?

A9: this compound has been identified as a potential carcinogen in animal studies. Research indicates that dietary exposure to this compound in rats and mice led to an increased incidence of liver tumors. These findings highlight the importance of handling this compound with caution and implementing appropriate safety measures in occupational settings. []

Q10: Are there concerns regarding this compound's environmental impact?

A10: The use of this compound in tire manufacturing raises concerns about the release of volatile carcinogenic N-nitrosamines (NAs) into the environment. Studies have detected elevated levels of NAs, including N-nitrosomorpholine, in the air of tire production facilities. [, ]

Q11: What measures can be taken to mitigate the environmental risks associated with this compound?

A11: Addressing the environmental concerns related to this compound requires a multi-pronged approach. This includes:

  • Developing and implementing stricter regulations for NAs in tire production. [, ]
  • Investing in research to develop alternative rubber mixtures that minimize or eliminate the use of this compound and other NA precursors. [, ]
  • Improving waste management practices in the tire industry to prevent the release of NAs into the environment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.